N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-10(21)18-12-5-8-14-15(9-12)24-17(19-14)20-16(22)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQNLOHRTWDQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with acetic anhydride to form 2-acetamidobenzothiazole.
Introduction of the Methylthio Group: The next step involves the introduction of the methylthio group. This can be achieved by reacting 2-acetamidobenzothiazole with methylthiol in the presence of a suitable catalyst.
Formation of the Final Compound: The final step involves the coupling of the intermediate with 4-(methylthio)benzoyl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s benzothiazole and benzamide scaffolds are common in medicinal and materials chemistry. Key structural analogs and their substituent effects are summarized below:
Table 1: Substituent Comparison of Benzothiazole-Benzamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methylthio group (-SCH₃) in the target compound is electron-donating, enhancing lipophilicity and membrane permeability compared to sulfonamides (e.g., -SO₂NHR in ), which are electron-withdrawing and polar .
- Polarity and Solubility : Piperazine-containing analogs (e.g., 4i in ) exhibit higher melting points due to hydrogen bonding, while the target compound’s methylthio group likely reduces crystallinity, favoring solubility in organic solvents .
- Biological Activity : Piperazine and morpholine substituents (–3) enhance enzyme inhibitory activity, whereas the acetamido group may improve target specificity via hydrogen bonding .
Key Observations :
- Yields for benzothiazole derivatives range widely (53–90%), influenced by steric hindrance and substituent reactivity.
- The target compound’s synthesis may require mild conditions to preserve the acetamido group’s integrity.
Spectroscopic and Physical Properties
Table 3: Spectral and Physical Data
Key Observations :
- The acetamido group’s methyl protons resonate near δ 2.1 ppm, while the methylthio group’s protons appear as a singlet near δ 2.5 ppm.
- FT-IR spectra for amide-containing compounds (e.g., ABTB) show characteristic C=O stretches (~1650 cm⁻¹), aligning with the target compound’s expected profile .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H15N3O2S2
- Molecular Weight : 357.45 g/mol
- IUPAC Name : N-(6-acetamido-1,3-benzothiazol-2-yl)-4-(methylthio)benzamide
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of enzyme inhibition and anticancer properties. Below are key findings from various studies:
Enzyme Inhibition
-
Tyrosinase Inhibition :
- A study highlighted that derivatives related to benzothiazole structures, including this compound, demonstrated notable tyrosinase inhibitory activity. The IC50 value for some derivatives was reported at approximately 46.9 μM, indicating potential applications in skin whitening and anti-aging formulations .
- Kinase Inhibition :
Anticancer Activity
Several studies have explored the anticancer potential of benzothiazole derivatives:
- Mechanisms :
-
Case Studies :
- In vitro studies have shown that compounds similar to this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The compounds were observed to trigger mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cell death.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
